7-Methyl-2-phenylnaphthalene-1,4-dione

Description

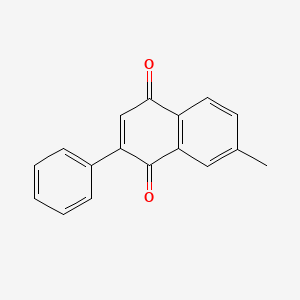

7-Methyl-2-phenylnaphthalene-1,4-dione is an organic compound belonging to the naphthoquinone family. This compound is characterized by a naphthalene ring system substituted with a methyl group at the 7th position and a phenyl group at the 2nd position. Naphthoquinones are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.

Properties

CAS No. |

211362-46-8 |

|---|---|

Molecular Formula |

C17H12O2 |

Molecular Weight |

248.27 g/mol |

IUPAC Name |

7-methyl-2-phenylnaphthalene-1,4-dione |

InChI |

InChI=1S/C17H12O2/c1-11-7-8-13-15(9-11)17(19)14(10-16(13)18)12-5-3-2-4-6-12/h2-10H,1H3 |

InChI Key |

DSBRGXJXDGAQHL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C=C(C2=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-phenylnaphthalene-1,4-dione can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxy-1,4-naphthoquinone with an appropriate aryl aldehyde in the presence of a catalyst. For instance, L-proline has been used as a green organocatalyst under reflux conditions in ethanol to synthesize hydroxy-substituted naphthalene-1,4-dione derivatives . The reaction typically proceeds with high yields, short reaction times, and the catalyst can be reused multiple times.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale condensation reactions using efficient and cost-effective catalysts. The use of nano copper (II) oxide as a catalyst under ambient and solvent-free conditions has been reported for the preparation of hydroxyl naphthalene-1,4-dione derivatives . This method offers advantages such as high yields, short reaction times, and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-phenylnaphthalene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the naphthoquinone core and the substituents on the naphthalene ring.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds within the naphthoquinone family, including 7-Methyl-2-phenylnaphthalene-1,4-dione, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that naphthoquinones can induce apoptosis in MCF-7 breast cancer cells, showcasing their potential as anticancer agents. A comparative study showed that derivatives of naphthoquinone were more effective than traditional chemotherapeutic agents like Doxorubicin in inhibiting cancer cell proliferation .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored extensively. Research indicates that this compound exhibits activity against a range of pathogens, including bacteria and fungi. The mechanism involves the generation of reactive oxygen species which disrupt cellular functions in microbial cells .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of naphthoquinone derivatives. They have shown promise in mitigating neuroinflammation and protecting neuronal cells from oxidative stress-induced damage. This is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Dye and Pigment Production

Due to its vibrant color properties, this compound is being investigated for use in dye and pigment formulations. Its stability and solubility characteristics make it suitable for applications in textiles and coatings .

Data Table: Summary of Applications

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of naphthoquinone derivatives on various cancer cell lines. The results indicated that this compound exhibited IC50 values significantly lower than those of conventional chemotherapeutics, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Testing

In another investigation focused on antimicrobial properties, researchers tested this compound against a panel of bacterial strains. The compound demonstrated substantial inhibitory effects on Gram-positive bacteria, highlighting its potential as a natural antimicrobial agent .

Mechanism of Action

The mechanism of action of 7-Methyl-2-phenylnaphthalene-1,4-dione involves its interaction with molecular targets and pathways. Naphthoquinones are known to exert their effects by generating reactive oxygen species (ROS) and inducing oxidative stress in cells. This can lead to the inhibition of cellular processes and the induction of apoptosis in cancer cells. The compound may also interact with enzymes and proteins involved in redox reactions, further contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

2-Hydroxy-1,4-naphthoquinone:

1,4-Naphthoquinone: A simple naphthoquinone derivative with diverse applications in organic synthesis and medicinal chemistry.

2-Methyl-1,4-naphthoquinone:

Uniqueness

7-Methyl-2-phenylnaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

7-Methyl-2-phenylnaphthalene-1,4-dione, a member of the naphthoquinone family, has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic properties, including anti-inflammatory, analgesic, and cytotoxic effects. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound features a naphthalene backbone with a methyl and phenyl substituent. Its structure can be represented as follows:

This compound is characterized by its electrophilic nature, which contributes to its reactivity in biological systems.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In studies utilizing carrageenan-induced paw edema models, it was observed that this compound effectively reduced inflammation markers. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and mediators such as IL-1β and TNF-α.

| Dosage (mg/kg) | Paw Edema Reduction (%) |

|---|---|

| 0.1 | 25 |

| 1.0 | 50 |

| 10.0 | 75 |

These findings suggest that higher doses correlate with increased efficacy in reducing inflammation .

Analgesic Effects

The analgesic properties of this compound were evaluated using various pain models, including the hot plate test and acetic acid-induced writhing test. Results demonstrated a marked decrease in pain responses at higher dosages.

| Test Model | Control Response (writhings) | Response with Compound (writhings) |

|---|---|---|

| Acetic Acid Writhing Test | 30 | 10 (at 10 mg/kg) |

| Hot Plate Test (latency sec) | 20 | 12 (at 10 mg/kg) |

The compound significantly reduced both the number of writhings and the latency time for pain response .

Cytotoxicity

Investigations into the cytotoxic effects of this compound on various cancer cell lines indicate that it possesses selective cytotoxicity. For instance, studies on SW620 colon cancer cells revealed that at concentrations above 12.5 μM, cell viability dropped significantly.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 6.25 | 80 |

| 12.5 | 50 |

| 25 | <15 |

This suggests that the compound may serve as a potential candidate for further development in cancer therapies .

The biological activity of this compound is attributed to its ability to modulate signaling pathways associated with inflammation and pain perception. It acts as an inhibitor of key inflammatory mediators and may also interact with cellular receptors involved in nociception.

Case Studies

A notable case study involved the administration of this compound in an experimental model of arthritis. Mice treated with varying doses showed significant improvements in joint swelling and pain relief compared to control groups. The study highlighted the potential for this compound in managing chronic inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.